molecular formula C15H12BrN3O B2863063 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine CAS No. 307538-25-6

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine

Cat. No.: B2863063
CAS No.: 307538-25-6
M. Wt: 330.185
InChI Key: LNMOBOCUMOIVCH-UHFFFAOYSA-N
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Description

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is a quinazoline-based chemical compound with the molecular formula C15H12BrN3O and a monoisotopic mass of 329.01636 Da . This compound serves as a key chemical intermediate in medicinal chemistry research, particularly in the design and synthesis of novel Receptor-interacting protein kinase 2 (RIPK2) inhibitors . RIPK2 is a crucial protein kinase that mediates signal transduction by NOD1 and NOD2, playing a central role in regulating innate immune responses and inflammatory pathways . The structural motif of this compound, featuring a bromine atom at the C6 position of the quinazoline ring, is strategically important. Research indicates that this bromine can be utilized in further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions with various boronic acids or esters, to explore structure-activity relationships and optimize potency . Furthermore, the bromine at this position is known to contribute to binding affinity within the ATP-binding pocket of kinases, potentially through a halogen bond interaction with a unique serine residue (Ser25) in RIPK2 . As a member of the quinazoline derivative family, which includes several FDA-approved kinase inhibitor drugs, this compound provides researchers with a valuable building block for developing new chemical probes and therapeutic candidates targeting kinase-related diseases . 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O/c1-20-12-5-3-11(4-6-12)19-15-13-8-10(16)2-7-14(13)17-9-18-15/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMOBOCUMOIVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307538-25-6
Record name 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine typically involves the reaction of 6-bromoquinazolin-4-amine with 4-methoxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Trends :

  • Electron-donating groups (e.g., 4-MeO-phenyl) may improve solubility and reduce off-target effects compared to halogens.
  • Bromine at position 6 is common in cytotoxic agents, likely due to its role in stabilizing interactions with kinase ATP-binding pockets .
  • Bulky aryl groups (e.g., benzodioxole) enhance kinase selectivity but may reduce cell permeability .
Physicochemical and Spectroscopic Data

Comparative NMR and mass spectrometry data highlight structural differences:

Compound $ ^1H $-NMR (DMSO-d6, δ ppm) HRMS (ESI) [M+H]+ Purity (LCMS)
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine () 4.97 (d, J=5.53 Hz, 2H), 8.99 (d, J=4.89 Hz, 1H) 362.0957 (calc. 362.0958) >95%
6-Bromo-N-(4-bromophenyl)quinazolin-4-amine (3k) 8.82 (d, J=2.0 Hz, 1H), 10.00 (s, 1H) 443.9684 (calc. 443.9670) >95%
6-Bromo-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (8a) 9.93 (s, 1H), 8.80 (s, 1H), 7.73 (d, J=8.8 Hz, 1H) 372.0151 (calc. 372.0148) 43% yield

Insights :

  • The 4-methoxyphenyl group would likely show a singlet at ~3.8 ppm (OCH₃) and aromatic protons at ~6.8–7.2 ppm, distinct from halogenated analogs .
  • Higher purity (>95%) is achievable via SNAr compared to cross-coupling methods .
Kinase Inhibition

Quinazolines with 6-bromo and 4-aryl groups show potent kinase inhibition:

  • Clk1 Inhibition : Derivatives like 6-(benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine achieve IC₅₀ values <20 nM, with selectivity over CDKs and EGFR .
  • EGFR Inhibition : Halogenated analogs (e.g., 3k, 8a) exhibit cytotoxicity in MCF-7 cells (IC₅₀ ~0.8–2.5 µM) but lower selectivity due to off-target effects .
Cytotoxicity
  • 6-Bromo-N-(4-bromophenyl)quinazolin-4-amine (3k) : IC₅₀ = 0.8 µM (MCF-7), attributed to dual halogenation enhancing DNA intercalation .
  • Methoxy Substitution : Expected to reduce cytotoxicity compared to halogens but improve pharmacokinetic properties (e.g., BBB penetration, as seen in ) .

Biological Activity

6-Bromo-N-(4-methoxyphenyl)quinazolin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C13H12BrN3O
  • Molecular Weight : 304.16 g/mol
  • CAS Number : 307538-25-6

The compound features a quinazoline core substituted with a bromine atom and a methoxyphenyl group, which may influence its biological interactions.

The biological activity of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine is primarily attributed to its interaction with various molecular targets, including:

  • Kinase Inhibition : Quinazoline derivatives are known to inhibit several kinases, which play critical roles in cell signaling pathways related to cancer progression. For instance, studies have shown that similar quinazoline compounds can act as inhibitors of epidermal growth factor receptor (EGFR) and Aurora kinases .
  • P-glycoprotein and BCRP Inhibition : Research indicates that quinazolinamine derivatives exhibit potent inhibitory activities against breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial for drug resistance in cancer therapy .

Biological Activity Assays

A variety of assays have been conducted to evaluate the biological activity of 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine:

Anticancer Activity

  • Cell Viability Assays : The compound has been tested against multiple cancer cell lines. For example, it demonstrated significant cytotoxicity with IC50 values in the micromolar range against A549 lung cancer cells .
  • Mechanistic Studies : Flow cytometry analyses revealed that treatment with this compound induces cell cycle arrest at the G2/M phase in various cancer cell lines, indicating its potential as an anticancer agent .
  • Gene Expression Modulation : The compound has been observed to alter the expression levels of genes associated with apoptosis and cell cycle regulation, further supporting its role as an anticancer agent .

Antimicrobial Activity

Research has also explored the antibacterial properties of quinazoline derivatives. Similar compounds have shown promising results against various bacterial strains, suggesting that 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine may possess antimicrobial properties as well .

Case Studies and Research Findings

Several studies provide insights into the biological efficacy of quinazoline derivatives:

StudyFindings
Design and SynthesisDeveloped a series of quinazolinamine derivatives showing potent inhibition of BCRP and P-gp.
Antibacterial ActivityInvestigated synthesis and antibacterial properties of related quinazoline compounds.
Anticancer ActivityReported significant cytotoxic effects on A549 cells with IC50 = 2.18 μM.

Q & A

Q. What are the optimized synthetic routes for 6-bromo-N-(4-methoxyphenyl)quinazolin-4-amine, and how can reaction conditions be tailored for reproducibility?

Methodological Answer: The synthesis typically starts with 6-bromo-4-chloroquinazoline and 4-methoxyaniline. Key steps include nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or isopropanol) with a base (e.g., K2_2CO3_3 or DIPEA) . Optimization involves:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki coupling to introduce aryl groups at position 6 .
  • Temperature control : Microwave-assisted heating (150°C) reduces reaction time for coupling steps .
  • Purification : Silica column chromatography with gradient elution (ethyl acetate/hexanes) ensures high purity (>95%) .

Q. How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm and quinazoline aromatic protons at δ 7.5–8.5 ppm) .
  • LCMS : Dual gradients (e.g., 4%→100% acetonitrile with 0.025% TFA) confirm molecular weight ([M+H]+) and purity (>95%) .
  • Elemental analysis : Matches calculated C, H, N percentages to validate stoichiometry .

Advanced Research Questions

Q. How do substituent variations at the quinazoline core influence kinase inhibition and selectivity?

Methodological Answer:

  • SAR studies : Bromine at position 6 enhances steric bulk, improving binding to kinase ATP pockets (e.g., c-Src/Abl). Methoxy groups on the aniline ring increase hydrophobicity, enhancing blood-brain barrier penetration .
  • Comparative assays : Test derivatives (e.g., 6-chloro or 6-nitro analogs) in kinase panels (e.g., Reaction Biology’s KinaseProfiler®) to map selectivity .
  • Crystallography : Co-crystallization with target kinases (e.g., c-Src) using SHELXL for refinement reveals binding interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., apoptosis induction EC50_{50}) under standardized conditions (e.g., 72-hour exposure in MX-1 breast cancer cells) .
  • Cell line profiling : Test across multiple lines (e.g., pancreatic vs. breast cancer) to identify context-dependent effects .
  • Meta-analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) to discern trends in cytotoxicity or off-target effects .

Q. What computational strategies guide the design of derivatives with improved target affinity?

Methodological Answer:

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase domains (e.g., c-Src’s DFG motif) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict activity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon bromine-to-iodine substitution .

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